Dihydroxyaluminum Sodium Carbonate is categorized under inorganic compounds, specifically belonging to the class of aluminum salts. The compound's Chemical Abstracts Service number is 12011-77-7, which serves as a unique identifier for chemical substances. Its systematic name reflects its composition, indicating the presence of both aluminum and sodium ions along with hydroxide and carbonate groups.
Dihydroxyaluminum Sodium Carbonate is synthesized through several established methods. The most common synthesis route involves:
These methods ensure high purity and yield of the compound, which is essential for its application in pharmaceuticals.
Dihydroxyaluminum Sodium Carbonate exerts its therapeutic effects primarily through acid neutralization:
The reaction can be summarized as follows:
This action underscores its role as an effective antacid in clinical settings.
CRISPR-Cas systems evolved as adaptive immune mechanisms in prokaryotes to combat viral infections and mobile genetic elements. The earliest evidence of CRISPR sequences dates to 1987, but functional characterization emerged decades later. Class 2 systems (Types II, V, VI) utilize single effector proteins, with Type V systems distinguished by their signature Cas12a nucleases (originally termed Cpf1). Cas12a was first computationally identified in 2012 through TIGRFAMs database analysis of bacterial genomes, with prevalence in Francisella and Prevotella species [8]. The landmark 2015 study by Zhang and colleagues demonstrated that Francisella novicida Cas12a could be repurposed for mammalian genome editing, revealing key differences from Cas9: minimal guide RNA requirements (single CRISPR RNA rather than dual CRISPR RNA-transactivating CRISPR RNA), staggered DNA cleavage patterns, and thymidine-rich protospacer adjacent motif recognition [7] [8]. This established Cas12a as a distinct molecular scissor with unique biological and engineering properties.
Table 1: Evolutionary Classification of CRISPR-Cas12a Systems
Feature | Class 1 Systems (I, III, IV) | Class 2 Type V (Cas12a) |
---|---|---|
Effector Complex | Multi-subunit | Single protein (Cas12a) |
Guide RNA | CRISPR RNA | CRISPR RNA |
DNase Active Sites | Variable | Single RuvC domain |
PAM Recognition | Type-specific | 5'-TTTV (V = A/C/G) |
Natural Prevalence | ~90% of systems | ~10% of systems |
Multiplex genome editing—simultaneous modification of multiple genomic loci—addresses critical limitations in metabolic engineering and synthetic biology. Traditional sequential editing methods are time-intensive and prone to accumulated genetic scars, particularly when integrating multi-gene pathways. Cas12a’s intrinsic ability to process polycistronic CRISPR RNA arrays enables single-vector delivery of multiple guide RNAs, significantly streamlining complex genome modifications [1] [9]. This capability was leveraged in 2018 to engineer Escherichia coli for high-yield 5-aminolevulinic acid production. Researchers achieved triple-gene integration (heterologous genes T7 RNA polymerase and ALA synthase, plus endogenous modifications) within eight days using a CRISPR-Cas12a/λ-Red recombineering system. This approach circumvented homologous recombination issues caused by repetitive promoters/terminators by distributing pathway components across distinct genomic loci [1]. In plant systems, Cas12a’s preference for AT-rich regions facilitates editing of complex genomes like poplar (Populus alba × Populus glandulosa), where multiplex knockout of phytoene desaturase achieved 70% mutation efficiency with predominant large-fragment deletions [9].
Table 2: Applications of Cas12a Multiplex Editing Across Host Organisms
Host Organism | Target Genes | Editing Outcome | Key Advantage |
---|---|---|---|
Escherichia coli | hem1, lacZ, galK | Triple-gene integration for ALA pathway | Avoidance of repetitive sequence recombination |
Halomonas bluephagenesis | Multiple extremophile loci | Genome editing under high salinity | Tool expansion to non-model bacteria |
Populus (woody plant) | PagPDS (multisite) | Large-fragment deletions (5–100 bp) | AT-rich genome compatibility |
Recent innovations have substantially enhanced Cas12a’s precision, targeting range, and utility:
Trans-Cleavage Mechanism Harnessing (2018):The discovery that target DNA binding activates indiscriminate single-stranded deoxyribonuclease activity revolutionized diagnostic applications. This "collateral cleavage" property underpins detection tools like DNA Endonuclease-Targeted CRISPR Trans Reporter, enabling attomolar-sensitivity detection of human papillomavirus in patient samples [3].
Protospacer Adjacent Motif Expansion (2019–2022):Structure-guided engineering yielded variants with broadened protospacer adjacent motif recognition:
iCas12a: Engineered Lachnospiraceae bacterium Cas12a variants with 18-fold enhanced homology-directed repair efficiency by weakening trans-cleavage activity while preserving on-target function [4].
Temperature-Dependent Activity Optimization (2020):In poplar, elevating co-cultivation temperature from 22°C to 28°C post-Agrobacterium transformation boosted Cas12a editing efficiency by 40%, revealing thermosensitivity as a key engineering parameter in plant systems [9].
Hybrid Biomolecular Circuits (2025):Integration of Cas12a with transcription factors via DNA "translator" structures enabled programmable gene regulation in synthetic networks, including fluorogenic RNA aptamer activation and Cas12a-Cas13a communication pathways [5].
Structural insights continue to drive innovation: Cas12a exploits R-loop asymmetry to position its single RuvC domain for sequential DNA strand cleavage. Permanganate footprinting revealed that DNA flanking the CRISPR RNA-3′ end exhibits intrinsic instability, facilitating target-strand engagement. This mechanistic understanding explains the uniform spacer-CRISPR RNA architecture across Type V systems [6].
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